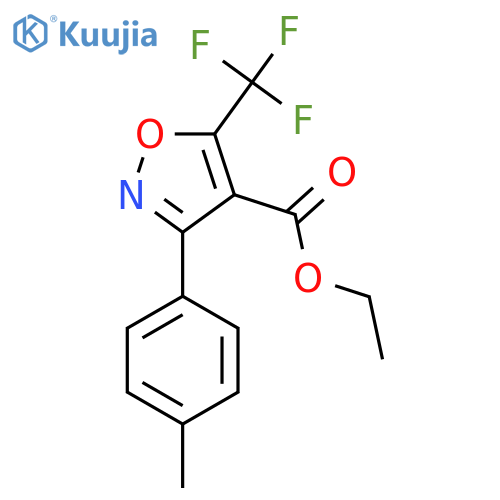Cas no 1159978-84-3 (Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate)

1159978-84-3 structure
商品名:Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate
CAS番号:1159978-84-3
MF:C14H12F3NO3
メガワット:299.24519443512
CID:5054773
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate
- Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate, AldrichCPR
- ETHYL 3-(4-METHYLPHENYL)-5-(TRIFLUOROMETHYL)-1,2-OXAZOLE-4-CARBOXYLATE
-
- インチ: 1S/C14H12F3NO3/c1-3-20-13(19)10-11(9-6-4-8(2)5-7-9)18-21-12(10)14(15,16)17/h4-7H,3H2,1-2H3
- InChIKey: LIBUZCHQSQJJJV-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)OCC)C(C2C=CC(C)=CC=2)=NO1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 367
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 52.3
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B434728-50mg |
Ethyl 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate |
1159978-84-3 | 50mg |
$ 250.00 | 2022-06-07 | ||
| TRC | B434728-5mg |
Ethyl 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate |
1159978-84-3 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434728-10mg |
Ethyl 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate |
1159978-84-3 | 10mg |
$ 70.00 | 2022-06-07 |
Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
1159978-84-3 (Ethyl 5-(trifluoromethyl)-3-p-tolylisoxazole-4-carboxylate) 関連製品
- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
